

Cyclopentanesulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclopentanesulfonyl chloride*

Cat. No.: *B1274887*

[Get Quote](#)

Introduction

Cyclopentanesulfonyl chloride is a reactive organosulfur compound that serves as a crucial building block in medicinal chemistry and drug development. Its utility lies in its ability to introduce the cyclopentanesulfonyl moiety into various molecules, a functional group that can modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of **cyclopentanesulfonyl chloride**, including its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

Cyclopentanesulfonyl chloride, with the CAS Number 26394-17-2, is a colorless to pale yellow liquid.^{[1][2]} It is characterized by a five-membered cyclopentane ring attached to a sulfonyl chloride functional group. This combination imparts a unique reactivity profile, making it a versatile reagent in organic synthesis.

Structure:

- Molecular Formula: C₅H₉ClO₂S^{[2][3][4]}
- Molecular Weight: 168.64 g/mol ^{[2][4]}
- InChI Key: HZVKYZHPDGECE-UHFFFAOYSA-N

- SMILES: C1CCC(C1)S(=O)(=O)Cl[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Cyclopentanesulfonyl Chloride**

Property	Value	Reference(s)
CAS Number	26394-17-2	[1][2][3]
Molecular Formula	C ₅ H ₉ ClO ₂ S	[2][3][4]
Molecular Weight	168.64 g/mol	[2][4]
Appearance	Clear colorless to yellow to brown liquid	[2]
Density	1.279 g/mL at 25 °C	[5]
Boiling Point	99°C / 7mm Hg	[6]
Refractive Index	n _{20/D} 1.4918	[5]
Flash Point	> 110 °C (> 230 °F) - closed cup	[5]
Solubility	Reacts with water	[1]

Synthesis of Cyclopentanesulfonyl Chloride

A common laboratory-scale synthesis of **cyclopentanesulfonyl chloride** involves the reaction of a cyclopentyl Grignard reagent with sulfonyl chloride.[7]

Experimental Protocol: Synthesis of Cyclopentanesulfonyl Chloride[8]

Materials:

- Cyclopentylmagnesium chloride (2 M solution in ether)
- Sulfonyl chloride

- Hexane
- Ether
- Water
- Sodium sulfate (anhydrous)

Equipment:

- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sulfonyl chloride (2.7 g, 1.6 mL, 20 mmol) in hexane (5 mL).
- Cool the flask to 0°C using an ice bath.
- Slowly add a solution of 2 M cyclopentylmagnesium chloride in ether (5 mL, 10 mmol) to the sulfonyl chloride solution over a period of 15 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Recool the mixture to 0°C and add a 5-mL portion of ether, followed by a 10-mL portion of water.
- Transfer the mixture to a separatory funnel and separate the layers.

- Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield **cyclopentanesulfonyl chloride**.

Applications in Drug Development: Synthesis of Sulfonamides

Cyclopentanesulfonyl chloride is a key reagent in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Sulfonyl chlorides readily react with primary and secondary amines to form stable sulfonamide linkages.^[5] This reaction is fundamental in medicinal chemistry for the construction of complex drug candidates.

General Experimental Protocol: Sulfonamide Formation

The following is a general procedure for the synthesis of a sulfonamide from **cyclopentanesulfonyl chloride** and a primary or secondary amine.

Materials:

- Cyclopentanesulfonyl chloride**
- Amine (primary or secondary)
- Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine)
- Water
- Brine
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

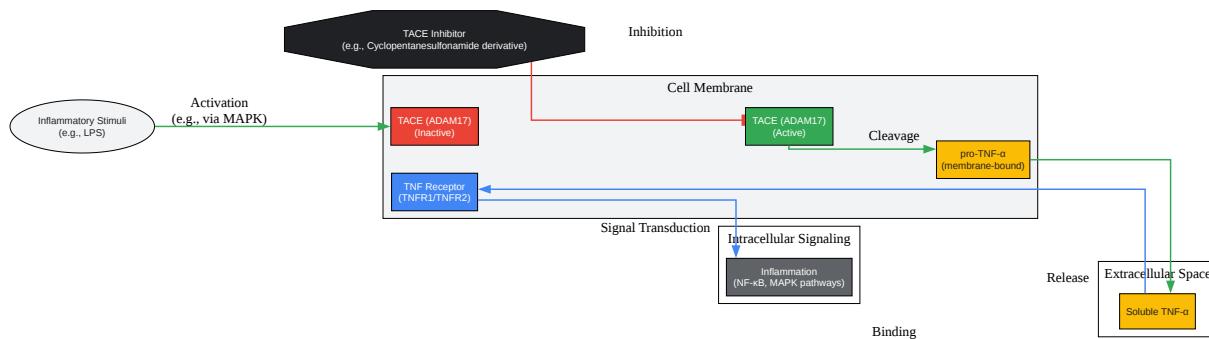
- Round-bottom flask
- Magnetic stirrer

- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve the amine (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous aprotic solvent under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of **cyclopentanesulfonyl chloride** (1.0-1.2 eq) in the same solvent to the cooled amine solution.
- Allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Role in the Inhibition of TNF- α Converting Enzyme (TACE)


Cyclopentanesulfonyl chloride has been utilized as a building block in the synthesis of inhibitors targeting Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as

ADAM17. TACE is a metalloproteinase responsible for the shedding of the ectodomains of various cell surface proteins, including the pro-inflammatory cytokine TNF- α .^[8] By cleaving membrane-bound pro-TNF- α , TACE releases soluble TNF- α , a key mediator of inflammation.^[9] ^[10] Dysregulation of TACE activity is implicated in various inflammatory diseases, making it an attractive therapeutic target.^[8]

The development of small molecule inhibitors of TACE often involves the incorporation of a sulfonamide moiety, which can effectively interact with the enzyme's active site. The cyclopentyl group can provide favorable steric and electronic properties to enhance binding affinity and selectivity.

TACE (ADAM17) Signaling Pathway

TACE is a key player in a complex signaling network. Its primary function is to cleave and release a wide range of substrates from the cell surface, a process known as ectodomain shedding. This shedding can either activate or inactivate the substrate, leading to diverse downstream cellular responses. One of the most well-characterized substrates of TACE is pro-TNF- α .

[Click to download full resolution via product page](#)

Caption: TACE (ADAM17) signaling pathway leading to inflammation.

The diagram above illustrates a simplified workflow of TACE-mediated TNF- α release and its inhibition. Inflammatory stimuli can lead to the activation of TACE.^[11] The active enzyme then cleaves membrane-bound pro-TNF- α , releasing soluble TNF- α into the extracellular space. This soluble form can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades, such as the NF- κ B and MAPK pathways, which ultimately drive the inflammatory response.^[12] TACE inhibitors, which can be synthesized using **cyclopentanesulfonyl chloride**, block the cleavage of pro-TNF- α , thereby reducing the levels of soluble TNF- α and mitigating inflammation.

Safety and Handling

Cyclopentanesulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.^[1] It can cause severe skin burns and eye

damage.[\[13\]](#) It is essential to use personal protective equipment, including gloves, safety goggles, and a lab coat, when working with this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with water, it can release toxic and corrosive fumes.[\[14\]](#)

Table 2: Hazard Information for **Cyclopentanesulfonyl Chloride**

Hazard Statement	GHS Classification	Precautionary Statements	Reference(s)
Causes severe skin burns and eye damage	Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501	[4] [5]
May cause respiratory irritation	Specific target organ toxicity — single exposure, Category 3	P271, P304+P340, P312, P403+P233, P405, P501	[13]
Contact with water liberates toxic gas	-	P223, P231+P232, P335+P334, P370+P378, P402+P404	[15]

Conclusion

Cyclopentanesulfonyl chloride is a valuable and versatile reagent for drug discovery and development professionals. Its ability to readily form sulfonamides makes it an important tool for synthesizing a wide range of biologically active molecules, including potent enzyme inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued exploration of molecules derived from **cyclopentanesulfonyl chloride** holds promise for the development of novel therapeutics for various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 26394-17-2: cyclopentanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS NO. 26394-17-2 | CYCLOPENTANESULFONYL CHLORIDE | C5H9ClO2S [localpharmaguide.com]
- 4. Cyclopentanesulfonyl chloride | C5H9ClO2S | CID 3717197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 环戊烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CYCLOPENTANESULFONYL CHLORIDE CAS#: 26394-17-2 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bocsci.com [bocsci.com]
- 11. Direct activation of TACE-mediated ectodomain shedding by p38 MAP kinase regulates EGF receptor-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical, biochemical, and genetic study of TACE/TNF- α /ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Cyclopentanesulfonyl Chloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274887#cyclopentanesulfonyl-chloride-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com